molecular formula C17H17ClN4O2 B11459131 2-(2-chlorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

2-(2-chlorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11459131
M. Wt: 344.8 g/mol
InChI Key: OGYDYOPDACRJSH-UHFFFAOYSA-N
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Description

2-[(2-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of benzyl chloride to form 2-chlorobenzyl chloride.

    Amination Reaction: The 2-chlorobenzyl chloride is then reacted with 4-methoxyaniline under basic conditions to form the corresponding amine.

    Cyclization: The amine intermediate undergoes cyclization with hydrazine hydrate and a suitable carbonyl compound to form the triazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar structural features.

    Benzotriazole: Another triazole derivative with different substituents.

    Tetrazole: A related heterocyclic compound with four nitrogen atoms.

Uniqueness

2-[(2-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is unique due to its specific combination of functional groups and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-[(4-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C17H17ClN4O2/c1-24-14-8-6-13(7-9-14)19-10-16-20-17(23)22(21-16)11-12-4-2-3-5-15(12)18/h2-9,19H,10-11H2,1H3,(H,20,21,23)

InChI Key

OGYDYOPDACRJSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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